N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3O4S2 and its molecular weight is 532.07. The purity is usually 95%.
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Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
The synthesis of this compound typically involves several steps that include the formation of the thieno[2,3-c]pyridine core and subsequent modifications to introduce the benzo[d]thiazole and trimethoxybenzamide moieties. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Inhibition of APE1
One of the key biological activities of this compound is its inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. Research has demonstrated that related compounds exhibit low micromolar activity against purified APE1 and enhance the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells. This suggests a potential application in cancer therapy by targeting DNA repair pathways .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the core structure can significantly influence biological activity. For instance:
- The presence of specific substituents on the benzo[d]thiazole ring enhances APE1 inhibition.
- Compounds with varying alkyl groups on the tetrahydrothieno[2,3-c]pyridine core show different levels of cytotoxicity and selectivity against cancer cell lines .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound against various tumor cell lines (e.g., HepG2, DLD), it was found that certain derivatives exhibited potent activity with IC50 values in the low micromolar range. The mechanism appears to involve both direct DNA damage and modulation of repair pathways .
Case Study 2: ADME Profile
An assessment of the absorption, distribution, metabolism, and excretion (ADME) properties revealed favorable profiles for some derivatives. For example, after intraperitoneal administration in mice at a dose of 30 mg/kg, significant plasma and brain levels were achieved, indicating good bioavailability .
Data Tables
Compound | IC50 (µM) | Target | Cell Line | Notes |
---|---|---|---|---|
Compound 1 | 5.0 | APE1 | HeLa | Enhances cytotoxicity of MMS |
Compound 2 | 8.0 | APE1 | HepG2 | Low micromolar activity |
Compound 3 | 12.0 | APE1 | DLD | Modulates DNA repair pathways |
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2.ClH/c1-28-10-9-15-20(13-28)34-25(21(15)24-26-16-7-5-6-8-19(16)33-24)27-23(29)14-11-17(30-2)22(32-4)18(12-14)31-3;/h5-8,11-12H,9-10,13H2,1-4H3,(H,27,29);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZBDGQHCIGIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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